molecular formula C7H4BrNOS B1521436 2-Bromobenzo[d]thiazol-6-ol CAS No. 808755-67-1

2-Bromobenzo[d]thiazol-6-ol

Cat. No.: B1521436
CAS No.: 808755-67-1
M. Wt: 230.08 g/mol
InChI Key: UYPYMYKTXNNPHA-UHFFFAOYSA-N
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Description

Significance of the Benzothiazole (B30560) Heterocyclic System in Chemical Sciences

The benzothiazole moiety is an integral structural component in a multitude of natural and synthetic compounds. researchgate.net Chemically, benzothiazole is a weak base and a colorless, slightly viscous liquid. chemistryjournal.net Its unique structure, containing both nitrogen and sulfur heteroatoms, makes it a valuable synthon for creating new bioactive structures. crimsonpublishers.com The benzothiazole system's versatility allows for chemical substitutions at various positions, primarily at the 2, 4, 5, 6, and 7 positions, enabling the generation of a wide array of derivatives with diverse chemical properties. wjahr.compharmacyjournal.in This structural flexibility has led to its application in various domains of chemical science, including agrochemicals and the development of functional materials like fluorescent probes and dyes. researchgate.netcrimsonpublishers.com For example, a derivative of benzothiazole is the light-emitting component in luciferin, the compound responsible for the bioluminescence of fireflies. chemistryjournal.net Furthermore, the nitrogen and sulfur atoms can coordinate with metal ions, forming organometallic complexes that may exhibit enhanced biological activity compared to the organic ligand alone. researchgate.net

Overview of the Benzothiazole Scaffold in Drug Discovery and Development

In the realms of medicinal chemistry and pharmacology, the benzothiazole core is considered a "privileged scaffold." crimsonpublishers.comwjahr.com This designation stems from its recurring presence in molecules that exhibit a broad spectrum of potent biological activities. tandfonline.comnih.gov The significance of this scaffold is underscored by its incorporation into several clinically approved drugs. researchgate.net Notable examples include Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS); Pramipexole, a dopamine (B1211576) agonist for managing Parkinson's disease; and Flutemetamol, a radiopharmaceutical diagnostic agent for detecting amyloid plaques in the brain. crimsonpublishers.combohrium.com

The interest of medicinal chemists in this scaffold is driven by the extensive range of pharmacological activities demonstrated by its derivatives. tandfonline.com Research has consistently shown that compounds containing the benzothiazole nucleus possess significant therapeutic potential across numerous disease categories. benthamdirect.com The structural adaptability of the benzothiazole framework is highly conducive to rational drug design, allowing for systematic modifications and the study of structure-activity relationships (SAR) to optimize therapeutic efficacy and selectivity for specific biological targets. wjahr.com

Interactive Table: Pharmacological Activities of Benzothiazole Derivatives

ActivityDescriptionReference(s)
Anticancer Compounds show cytotoxic effects against various cancer cell lines, including breast, colon, and lung cancer. chemistryjournal.netcrimsonpublishers.comnih.gov chemistryjournal.netcrimsonpublishers.comnih.gov
Antimicrobial Effective against a range of pathogens, including Gram-positive and Gram-negative bacteria and various fungi. crimsonpublishers.comresearchgate.netnih.gov crimsonpublishers.comresearchgate.netnih.gov
Anti-inflammatory Derivatives have been shown to inhibit key inflammatory pathways. wjahr.comtandfonline.com wjahr.comtandfonline.com
Antiviral Activity has been reported against various viruses, including HIV. crimsonpublishers.comtandfonline.com crimsonpublishers.comtandfonline.com
Antitubercular Certain derivatives exhibit potent activity against Mycobacterium tuberculosis. tandfonline.comnih.gov tandfonline.comnih.gov
Neuroprotective Includes agents used for treating neurodegenerative diseases like Alzheimer's, Parkinson's, and ALS. bohrium.comnih.gov bohrium.comnih.gov
Anticonvulsant Some compounds have demonstrated efficacy in controlling seizures. researchgate.netbenthamdirect.com researchgate.netbenthamdirect.com
Antidiabetic Activity has been observed in models of diabetes. tandfonline.combenthamdirect.com tandfonline.combenthamdirect.com
Antioxidant The scaffold can be modified to include moieties that scavenge free radicals. researchgate.netresearchgate.net researchgate.netresearchgate.net

Contextualization of 2-Bromobenzo[d]thiazol-6-ol within Halogenated and Hydroxylated Benzothiazole Derivatives

The specific compound This compound is a member of the vast benzothiazole family, distinguished by two key functional groups: a bromine atom at the 2-position and a hydroxyl group at the 6-position. The strategic placement of these groups is a common approach in medicinal chemistry to modulate a molecule's physicochemical properties and biological activity.

Halogenation is a widely used technique in drug design. The introduction of a halogen, such as bromine or chlorine, onto the benzothiazole scaffold can significantly enhance its biological potency. chemistryjournal.netresearchgate.net Studies have shown that halogen substitution on the benzothiazole ring can increase antibacterial activity. nih.gov Brominated benzothiazoles, in particular, are noted for their synthetic accessibility.

Hydroxylation , the inclusion of a hydroxyl (-OH) group, is also critically important. Hydroxyl groups can act as both hydrogen bond donors and acceptors, which is often essential for a molecule's ability to bind with high affinity to biological targets like enzymes or receptors. mdpi.com In the context of benzothiazoles, derivatives bearing hydroxyl groups have been found to exhibit potent antioxidant properties. researchgate.net Specifically, 6-hydroxy substituted benzothiazoles have been a focus of research for neurodegenerative disorders. For instance, studies on 6-hydroxy-2-(4'-aminophenyl)-1,3-benzothiazole have highlighted its potential for binding to amyloid plaques associated with Alzheimer's disease. pharmacyjournal.in

This compound combines these two features. It has been investigated as a diagnostic agent for use in positron emission tomography (PET) scans to detect the amyloid plaques that are a hallmark of Alzheimer's disease. biosynth.com This application places the compound within a specialized class of benzothiazole derivatives developed for in-vivo imaging of neuropathology. pharmacyjournal.inbiosynth.com

Table: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 808755-67-1 biosynth.comachemblock.com
Molecular Formula C₇H₄BrNOS biosynth.comachemblock.com
Molecular Weight 230.08 g/mol biosynth.comachemblock.com
IUPAC Name This compound achemblock.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1,3-benzothiazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNOS/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPYMYKTXNNPHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50668497
Record name 2-Bromo-1,3-benzothiazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50668497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

808755-67-1
Record name 2-Bromo-1,3-benzothiazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50668497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activities and Mechanisms of Action of 2 Bromobenzo D Thiazol 6 Ol

Interactions with Molecular Targets

The biological efficacy of 2-Bromobenzo[d]thiazol-6-ol is rooted in its ability to interact with and modulate the function of specific biological molecules, including enzymes and receptors. These interactions are fundamental to its observed neuropharmacological effects.

Enzyme and Receptor Modulations

Research has highlighted the benzothiazole (B30560) scaffold, a core component of this compound, as a promising framework for the development of therapeutic inhibitors of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). nih.gov DYRK1A is a protein kinase that has emerged as a potential therapeutic target for conditions such as Alzheimer's disease. nih.gov Compounds based on this scaffold have demonstrated excellent ligand efficiencies and exhibit a remarkable diversity in their binding modes, often in a state of dynamic equilibrium. nih.gov The modulation of DYRK1A activity is a key aspect of the biological profile of benzothiazole derivatives. The development of selective inhibitors for DYRK1A is a significant area of research, with the aim of reducing off-target effects on other kinases.

Ligand-Receptor Binding Mechanisms

The binding of a ligand to its receptor is a dynamic process involving complex conformational transitions in both the ligand and the receptor. nih.gov The interaction between this compound and its molecular targets, such as DYRK1A, is governed by a variety of intermolecular forces. The binding geometries are determined in part by interactions often considered "weak," including "orthogonal multipolar" types such as fluorine-carbonyl, sulfur-aromatic, and halogen-aromatic interactions. nih.gov These are complemented by hydrogen bonds, the strength of which can be modulated by the presence of electron-withdrawing groups. nih.gov

Interaction TypeDescriptionRole in Binding
Hydrogen Bonds An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.Modulated by electron-withdrawing groups, contributing to the stability of the ligand-receptor complex. nih.gov
Halogen-Aromatic Interactions A noncovalent interaction between a halogen atom in one molecule and an aromatic ring in another.Contributes to the specific binding geometry of the ligand within the receptor's binding pocket. nih.gov
Sulfur-Aromatic Interactions A noncovalent interaction involving the sulfur atom of the benzothiazole ring and aromatic residues of the receptor.Plays a role in determining the orientation and affinity of the ligand. nih.gov
Fluorine-Carbonyl Interactions An "orthogonal multipolar" interaction that can influence the binding mode and affinity of fluorinated ligands.Contributes to the diversity of binding modes observed for benzothiazole derivatives. nih.gov

Neuropharmacological and Neurodegenerative Disease Research

The properties of this compound and related benzothiazole derivatives have positioned them as compounds of interest in the study of neurodegenerative disorders, particularly Alzheimer's disease.

Binding to Amyloid Plaques and Beta-Amyloid Peptide Deposits

A pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques in the brain. Benzothiazole derivatives have been synthesized and evaluated as potential imaging probes for these plaques. nih.gov In vitro binding experiments have demonstrated that these compounds exhibit excellent affinity for synthetic Aβ(1-42) aggregates. nih.gov Furthermore, they have been shown to clearly visualize β-amyloid plaques in the brains of both mouse models and human subjects, reflecting the in vitro results. nih.gov The binding of these compounds to amyloid deposits appears to be specific and dominates over non-specific binding in the complex environment of the human brain. nih.gov This suggests that the benzothiazole scaffold is a useful basis for developing tracers for the in vivo detection of amyloid pathology. nih.govnih.gov

Suppression of Cytotoxic Mechanisms in Neurodegenerative Diseases

Neurodegenerative diseases are characterized by the progressive loss of neurons, a process driven by various cytotoxic mechanisms including oxidative stress, apoptosis, and inflammation. mdpi.com Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, is a common factor in neuronal cell death associated with disorders like Alzheimer's and Parkinson's disease. mdpi.com The accumulation of ROS can lead to mitochondrial dysfunction and the aggregation of toxic proteins. mdpi.com

While direct evidence for this compound is still emerging, the broader class of benzothiazole derivatives has been investigated for neuroprotective effects. For instance, the compound 2-amino-6-trifluoromethoxybenzothiazole (riluzole) has demonstrated the ability to prevent MPTP-induced reductions in striatal dopamine (B1211576) in mice, a model for Parkinson's disease, suggesting a protective effect against neurotoxin-induced damage. nih.gov The search for molecules capable of inhibiting these toxic pathways is a key area of research in neurodegenerative diseases. mdpi.com

Inhibition of Protein Kinase DYRK1A Activity

As previously mentioned, DYRK1A is a significant therapeutic target in the context of neurodegenerative diseases. mdpi.com The inhibition of this kinase is a primary mechanism of action for certain benzothiazole derivatives. Studies have explored the structural and dynamic properties of fragment-sized variants of the benzothiazole scaffold in relation to DYRK1A, utilizing techniques such as X-ray crystallography and NMR. nih.gov These investigations have confirmed that benzothiazole compounds can act as potent inhibitors of DYRK1A. nih.govgoogle.com The development of highly selective DYRK1A inhibitors is sought after to minimize off-target effects. google.com Recent research has also shown that inhibiting the proteolysis of DYRK1A, a process observed in Alzheimer's disease, can modify its kinase specificity and rescue disease phenotypes in animal models. nih.gov

Compound ClassTargetEffectRelevance to Neurodegeneration
Benzothiazole Derivatives DYRK1AInhibitionPotential therapeutic for Alzheimer's disease. nih.govgoogle.com
Benzothiazole Derivatives Amyloid-beta PlaquesHigh-affinity bindingPotential for in vivo imaging and diagnosis of Alzheimer's disease. nih.govnih.gov
2-Amino-6-trifluoromethoxybenzothiazole (Riluzole) Neuronal pathways affected by MPTPNeuroprotectionPotential therapeutic for Parkinson's disease. nih.gov

Modulation of Tau Protein and Alpha-Synuclein (B15492655) Aggregation

The aggregation of tau and alpha-synuclein proteins is a key pathological hallmark in a range of neurodegenerative disorders, including Alzheimer's and Parkinson's diseases. nih.gov Consequently, the development of small molecules that can inhibit the aggregation of these proteins is a significant therapeutic strategy.

Recent research has focused on benzothiazole and indole-based compounds, designed through a structural hybridization strategy, to target both tau and alpha-synuclein aggregates. nih.gov In these studies, certain analogues containing a benzothiazole moiety demonstrated a significant reduction in fibril formation, as measured by the Thioflavin-T (ThT) fluorescence assay. nih.govnih.gov

Particularly, some benzothiazole derivatives have shown promising anti-aggregation activity against the 2N4R tau isoform, which is known for its high propensity to form oligomers and fibrils. nih.govresearchgate.net Furthermore, in cellular models, certain benzothiazole compounds have been observed to inhibit the inclusion of alpha-synuclein in M17D neuroblastoma cells. researchgate.net The ability of some benzothiazole derivatives to serve as fluorescent probes for detecting both β-amyloid and α-synuclein aggregates further underscores their interaction with these pathological protein structures. acs.org

While direct studies on this compound are lacking, the demonstrated ability of the broader benzothiazole class to interfere with tau and alpha-synuclein aggregation suggests a potential area for future investigation of this specific compound.

Monoamine Oxidase B (MAO-B) Inhibitory Potential

Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of dopamine and other neurotransmitters. mdpi.com Its inhibition is a validated therapeutic approach for Parkinson's disease, as it helps to elevate dopamine levels in the brain. mdpi.comnih.gov The benzothiazole scaffold has been identified as a promising framework for the development of potent and selective MAO-B inhibitors. mdpi.comresearchgate.net

Numerous studies have reported the synthesis and evaluation of various benzothiazole derivatives for their MAO-B inhibitory activity. For instance, a series of benzothiazole-hydrazone derivatives were designed and synthesized, with some compounds exhibiting significant and selective inhibition of human MAO-B (hMAO-B). mdpi.com One of the most active derivatives in this series, compound 3e , displayed an IC50 value of 0.060 µM. mdpi.com

In another study, a series of 2-methylbenzo[d]thiazole derivatives were found to be potent and selective inhibitors of hMAO-B, with all tested compounds showing IC50 values below 0.017 µM. researchgate.net The most potent compound in this series, 4d , had an IC50 value of 0.0046 µM. researchgate.net Furthermore, a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives also demonstrated potent and selective MAO-B inhibitory activity, with compound 3h showing an IC50 of 0.062 µM in a competitive and reversible manner. nih.gov

The table below summarizes the MAO-B inhibitory activity of selected benzothiazole derivatives.

CompoundTypeMAO-B IC50 (µM)SelectivityReference
3e Benzothiazole-hydrazone derivative0.060Selective for MAO-B mdpi.com
4d 2-methylbenzo[d]thiazole derivative0.0046Selective for MAO-B researchgate.net
3h 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivative0.062Selective for MAO-B nih.gov
4f Benzothiazole derivative0.0403Dual inhibitor (AChE and MAO-B) nih.gov

These findings strongly suggest that the benzothiazole core, as present in this compound, is a key structural feature for potent MAO-B inhibition.

Neuroprotective Effects in Cellular Models

The neuroprotective potential of benzothiazole derivatives has been recognized, with Riluzole, a benzothiazole-containing drug, being approved for the treatment of amyotrophic lateral sclerosis (ALS). gaacademy.orgnih.gov The neuroprotective effects of this class of compounds are attributed to various mechanisms, including the modulation of glutamate (B1630785) release and the blockade of voltage-gated sodium channels. nih.gov

Studies on other benzothiazole derivatives have further substantiated their neuroprotective capabilities. For instance, certain thiazole (B1198619) sulfonamides have demonstrated protective effects against 6-hydroxydopamine (6-OHDA)-induced neuronal damage in human SH-SY5Y neuroblastoma cells, a common in vitro model for Parkinson's disease. nih.gov This protection is linked to the activation of SIRT1, a protein involved in cellular stress resistance and longevity. nih.gov

The antioxidant properties of benzothiazole derivatives also contribute to their neuroprotective effects. nih.govsemanticscholar.org By mitigating oxidative stress, these compounds can protect neuronal cells from damage induced by reactive oxygen species. While direct evidence for this compound is not available, its benzothiazole core suggests that it may possess similar neuroprotective properties, warranting further investigation in relevant cellular models.

Anticancer Research Applications

The benzothiazole scaffold is a prominent feature in a large number of compounds investigated for their anticancer properties. nih.govmdpi.com The planar nature of this bicyclic system allows for intercalation with DNA and interaction with various enzymatic targets, leading to a range of antitumor activities.

Antitumor and Antiproliferative Activities of Benzothiazole Derivatives

Benzothiazole derivatives have demonstrated significant antitumor and antiproliferative effects across a wide spectrum of cancer cell lines, including those from pancreatic, paraganglioma, hepatocellular, breast, colon, and lung cancers. mdpi.comsemanticscholar.orgnih.gov

For example, a library of phenylacetamide derivatives containing the benzothiazole nucleus was synthesized and tested for antiproliferative activity in pancreatic and paraganglioma cancer cell lines, with several compounds showing marked viability reduction at low micromolar concentrations. mdpi.comsemanticscholar.org In another study, 2-substituted benzothiazole derivatives were evaluated for their effects on hepatocellular carcinoma (HepG2) cells, revealing significant antiproliferative and cytotoxic properties. nih.gov

The table below presents the antiproliferative activity of selected benzothiazole derivatives against various cancer cell lines.

Derivative TypeCompoundCell LineIC50 (µM)Reference
Phenylacetamide4d BxPC-3 (Pancreatic)3.99 semanticscholar.org
Phenylacetamide4m AsPC-1 (Pancreatic)8.49 semanticscholar.org
2-Substituted BenzothiazoleCompound A (nitro substituted) HepG2 (Hepatocellular)38.54 (48h) nih.gov
2-Substituted BenzothiazoleCompound B (fluorine substituted) HepG2 (Hepatocellular)29.63 (48h) nih.gov
Fluorinated 2-aryl1 MCF-7 (Breast)0.57 (GI50) nih.gov
Fluorinated 2-aryl2 MCF-7 (Breast)0.4 (GI50) nih.gov
Indole based hydrazine (B178648) carboxamide12 HT29 (Colon)0.015 nih.gov
Bromopyridine acetamide29 SKRB-3 (Breast)0.0012 nih.gov

The diverse substitutions on the benzothiazole ring system allow for fine-tuning of the antiproliferative activity, highlighting the potential of this compound as a candidate for anticancer drug development.

DNA Gyrase Inhibition Studies

Bacterial DNA gyrase and topoisomerase IV are essential enzymes that control the topological state of DNA during replication and are validated targets for the development of novel antibacterial agents. u-szeged.huacs.org Benzothiazole derivatives have emerged as a promising class of inhibitors of these enzymes. u-szeged.hunih.gov

An optimized series of 4,5,6,7-tetrahydrobenzo[d]thiazole-based DNA gyrase inhibitors has been developed, showing improved inhibition of DNA gyrase and topoisomerase IV from both Staphylococcus aureus and Escherichia coli, with IC50 values in the nanomolar range. u-szeged.hu Further exploration of the chemical space of benzothiazole-based DNA gyrase B inhibitors has led to compounds with potent inhibitory activity. acs.orgnih.gov

The table below summarizes the inhibitory activities of selected benzothiazole derivatives against bacterial topoisomerases.

CompoundTarget EnzymeIC50 (nM)Reference
14 E. coli topo IV75 acs.orgnih.gov
15a E. coli gyrase9.5 nih.gov
27 A. baumannii topo IV< 10 diva-portal.org
27 P. aeruginosa gyrase< 10 diva-portal.org

These studies indicate that the benzothiazole scaffold is a key element for potent inhibition of bacterial DNA gyrase and topoisomerase IV, suggesting a potential antibacterial application for this compound.

Anti-Inflammatory Effects and Related Mechanisms

Inflammation is a complex biological response implicated in a wide range of diseases, and the benzothiazole nucleus is found in compounds with significant anti-inflammatory properties. researchgate.netijper.orgresearchgate.net The mechanisms underlying these effects are multifaceted and involve the modulation of key inflammatory pathways.

One of the primary mechanisms by which benzothiazole derivatives exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins. researchgate.net Additionally, studies have shown that these compounds can target the NF-κB/COX-2/iNOS signaling pathway. nih.govresearchgate.net The transcription factor NF-κB is a critical regulator of inflammatory responses, and its inhibition can lead to a downstream reduction in the expression of pro-inflammatory enzymes like COX-2 and inducible nitric oxide synthase (iNOS). nih.gov

In a study on hepatocellular carcinoma cells, 2-substituted benzothiazole derivatives were shown to exert anti-inflammatory effects by modulating this pathway. nih.gov While specific studies on the anti-inflammatory properties of this compound are not available, its core structure suggests that it could share these anti-inflammatory mechanisms.

Antimicrobial Spectrum of Activity

The antimicrobial potential of the broader benzothiazole chemical family is a subject of scientific inquiry. However, specific data relating to this compound is limited.

Antibacterial Properties Against Specific Pathogens

While benzothiazole derivatives are generally noted for their antimicrobial properties, detailed research findings and specific data on the antibacterial activity of this compound against specific bacterial pathogens were not available in the reviewed scientific literature. A patent for bicyclic aryl monobactam compounds mentions this compound as a chemical intermediate in the synthesis of new antibiotics, but does not provide data on its intrinsic antibacterial activity google.com.

Antifungal Activities

There is no specific information available in the current scientific literature detailing the antifungal activities of this compound.

Anti-tubercular Activity Against Mycobacterium tuberculosis

Specific studies detailing the anti-tubercular activity of this compound against Mycobacterium tuberculosis have not been identified in the reviewed literature.

Other Biological Activities and Mechanistic Insights

Investigations into other potential biological effects of this specific compound are not detailed in the available research.

Antioxidant Properties and Reactive Oxygen Species Scavenging

There are no specific research findings available that describe the antioxidant or reactive oxygen species (ROS) scavenging properties of this compound.

Urease Enzyme Inhibition

The potential for this compound to act as a urease enzyme inhibitor has not been specifically documented in the available scientific research.

Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1)

17β-Hydroxysteroid dehydrogenase type 1 (17β-HSD1) is a crucial enzyme that catalyzes the conversion of the less potent estrogen, estrone (B1671321) (E1), into the highly potent estradiol (B170435) (E2). plos.org Overexpression of this enzyme is linked to the progression of estrogen-dependent conditions such as breast cancer and endometriosis. plos.org Consequently, inhibiting 17β-HSD1 is a key strategy for reducing local estradiol concentrations and treating these diseases. nih.gov

Research into nonsteroidal inhibitors has identified the 6-hydroxybenzothiazole (B183329) scaffold as a promising foundation for developing potent 17β-HSD1 inhibitors. A significant study led to the discovery of a novel class of inhibitors featuring a benzothiazole core linked to a phenyl ring. plos.org Through a process of structural refinement and optimization, a particularly potent keto-derivative, (6-hydroxy-benzothiazol-2-yl)-(4-hydroxy-phenyl)-methanone (Compound 6 ), was identified. plos.org

This compound demonstrated remarkable inhibitory activity against human 17β-HSD1, with a half-maximal inhibitory concentration (IC50) in the nanomolar range. plos.org The rigid structure of the benzothiazole ring system is thought to position the 6-hydroxy group optimally for binding within the enzyme's active site. plos.org

Detailed findings on the inhibitory potency of this and a related amide-derivative are presented below.

Compound IDStructureInhibition at 1 µM (%)IC50 (nM)Selectivity Factor (SF) vs. 17β-HSD2
6 (6-hydroxy-benzothiazol-2-yl)-(4-hydroxy-phenyl)-methanone91%4424
21 N-(4-Hydroxy-phenyl)-6-hydroxy-benzothiazole-2-carboxamide72%24338
Data sourced from Husen et al. (2012). plos.org

The data reveals that Compound 6 is a highly potent inhibitor of 17β-HSD1. plos.org It also shows reasonable selectivity over the related enzyme 17β-HSD2, which is important for minimizing off-target effects. plos.org The amide-derivative (Compound 21 ) also shows good activity and even greater selectivity. plos.org These findings underscore the potential of the 6-hydroxybenzothiazole framework, to which this compound belongs, as a basis for designing new therapeutic agents for estrogen-dependent diseases. nih.gov

Antimalarial and Antimosquito Properties

The benzothiazole scaffold is a recognized structural motif in compounds with a wide range of biological activities, including antimalarial and insecticidal properties. derpharmachemica.comnih.gov Malaria, a devastating parasitic disease, is transmitted by mosquitoes of the Anopheles genus. derpharmachemica.comnih.gov The development of new agents to control both the parasite and the mosquito vector is a global health priority. nih.gov

Antimalarial Activity

Systematic reviews of scientific literature have confirmed that benzothiazole derivatives are a promising class of compounds for treating malaria. nih.gov The specific substitution pattern on the benzothiazole core is crucial for determining the antimalarial potency of the analogue. nih.gov While specific studies on the antiplasmodial activity of this compound were not identified in the reviewed literature, the general activity of the benzothiazole class suggests this compound may warrant investigation.

Antimosquito Properties

Research has been conducted on the antimosquito properties of 2,6-disubstituted benzothiazole analogues against Anopheles arabiensis, a significant malaria vector. nih.gov A study involving a series of synthesized benzothiazole derivatives tested their efficacy as repellents and insecticides. nih.govconicet.gov.ar

The compounds were evaluated for their ability to repel adult mosquitoes, with several analogues demonstrating high repellency comparable to the widely used repellent, DEET. nih.gov The study's findings indicate that substitutions at the 2 and 6 positions of the benzothiazole ring are key to this activity. For instance, compounds featuring a halogen (like bromine or chlorine) at the 6-position were used as starting materials for several of the tested analogues. nih.gov

The table below summarizes the repellent activity of the most effective analogues from this study.

Compound IDRepellency (%)Knockdown (%)
4b 98.3 ± 1.70.0
4d 95.0 ± 2.90.0
4p 96.7 ± 1.71.7 ± 1.7
DEET 100.0 ± 0.00.0
Data sourced from Venugopala et al. (2013). nih.gov

These results show that specific 2,6-disubstituted benzothiazoles can achieve repellency rates over 95%, similar to the positive control, DEET. nih.gov Furthermore, some different analogues in the same study (compounds 4a and 4k ) induced a high knockdown rate in mosquitoes, indicating potential as insecticides. nih.gov These findings highlight the significant potential of the 2,6-disubstituted benzothiazole scaffold, which includes this compound, for use in mosquito control and malaria prevention. nih.gov

Structure Activity Relationship Sar Studies of 2 Bromobenzo D Thiazol 6 Ol Derivatives

Impact of Substituent Position and Nature on Biological Activity

The biological activity of benzothiazole (B30560) derivatives is highly dependent on the nature and position of substituents on both the benzene (B151609) and thiazole (B1198619) rings. Literature reveals that substitutions at the C-2 and C-6 positions are particularly crucial for a variety of biological activities. benthamscience.com The interplay between different functional groups at these and other positions dictates the molecule's interaction with biological targets.

Influence of Halogenation at Position 2

The C-2 position of the benzothiazole ring is a frequent site for modification to alter biological activity. The presence of a halogen, specifically bromine in the parent compound 2-Bromobenzo[d]thiazol-6-ol, is significant. Halogens can influence a molecule's properties in several ways: they are electron-withdrawing, can participate in halogen bonding, and increase lipophilicity, all of which can affect how the molecule binds to a biological target.

Role of the Hydroxyl Group at Position 6

The hydroxyl (-OH) group at the C-6 position of the benzene ring is another critical determinant of biological activity. This group can act as both a hydrogen bond donor and acceptor, which are crucial interactions for ligand-receptor binding. Its presence can significantly influence the solubility and metabolic stability of the compound.

SAR studies have provided specific insights into the role of the hydroxyl group. For example, in a series of 2-aryl benzothiazole derivatives designed as amyloid-binding ligands, the introduction of an iodine atom ortho to a hydroxyl group led to a decrease in binding affinity. proquest.com This suggests that steric hindrance or altered electronic properties around the hydroxyl group can be detrimental to binding at certain targets. proquest.com Conversely, the ability of the hydroxyl group to form key hydrogen bonds can be essential for anchoring the ligand in the active site of other enzymes or receptors, thereby enhancing its inhibitory activity. The introduction of a hydroxyl group on the 2-aryl moiety of a 2-arybenzothiazole scaffold was found to significantly improve selectivity against tumor cell lines. researchgate.net

Effects of Additional Substituents on the Benzene and Thiazole Rings

Beyond the bromine at C-2 and the hydroxyl at C-6, additional modifications to the benzothiazole scaffold have been extensively explored to optimize biological activity.

On the Benzene Ring:

Position 5: Substitution of a chloro group at the 5th position of the benzothiazole ring has been shown to increase antibacterial activity. nih.gov

Position 6: Besides the hydroxyl group, other substituents at C-6, such as chloro and nitro groups, have been shown to enhance antibacterial and antiproliferative activities, respectively. nih.govnih.gov

General Trends: The introduction of electron-withdrawing groups like halogens on the benzothiazole moiety has been generally associated with enhanced antibacterial action. nih.gov

On the Thiazole Ring (via substitution at C-2): While the parent compound has a bromine at C-2, derivatives often involve replacing the bromine with other moieties. The nature of the group at C-2 profoundly impacts the compound's function. For example, linking various aromatic subunits to the benzothiazole core through different spacers at C-2 has been a common strategy to develop compounds with potent and selective antiproliferative activity. nih.gov

The following table summarizes the observed effects of various substituents on the biological activity of benzothiazole derivatives.

PositionSubstituentEffect on Biological ActivityReference
2Halogen (general)Can enhance antibacterial activity. nih.gov
5Chloro (-Cl)Increased antibacterial activity. nih.gov
6Chloro (-Cl)Enhanced antibacterial activity. nih.gov
6Nitro (-NO2)Enhanced antibacterial activity. nih.gov
6AmidinoStronger antiproliferative activity compared to halogens at the same position. nih.gov
2-Aryl MoietyHydroxyl (-OH)Improved selectivity against tumor cell lines. researchgate.net

Steric, Electronic, and Lipophilicity Considerations in Ligand-Target Binding

The interaction between a ligand like a this compound derivative and its biological target is governed by a combination of steric, electronic, and lipophilic factors. A delicate balance of these properties is often required for optimal activity.

Lipophilicity: This property, often quantified by the partition coefficient (logP), is crucial for a drug's ability to cross biological membranes and reach its target. proquest.com SAR studies on iodinated benzothiazole derivatives revealed a strong correlation between lipophilicity and binding affinity for amyloid-β fibrils. nih.gov As lipophilicity increased, so did the binding affinity. However, this also led to increased nonspecific binding in the brain, which is an undesirable characteristic for a therapeutic agent. proquest.comnih.gov This highlights the need for an optimal lipophilicity range to balance target affinity with off-target effects. Fluorine substitution is known to enhance the lipophilic character of a drug. researchgate.net

Electronic Effects: The electronic properties of substituents influence the charge distribution across the benzothiazole scaffold, affecting its ability to interact with polar residues in a binding site. proquest.com Electron-withdrawing groups (like halogens and nitro groups) or electron-donating groups (like hydroxyl and methoxy (B1213986) groups) can modulate the pKa of the molecule and its hydrogen bonding capacity. libretexts.org For instance, the substitution of hydrogen with an electronegative iodine atom ortho to a hydroxyl group may enhance the ionization of the -OH group, thereby altering its binding interactions. proquest.com

Steric Factors: The size and shape of the molecule (steric factors) must be complementary to the topology of the target's binding site. ubaya.ac.id Bulky substituents can cause steric hindrance, preventing the ligand from fitting properly into the active site. Conversely, a certain degree of bulk might be necessary to occupy a specific pocket within the receptor, leading to enhanced affinity and selectivity. Steric parameters have been shown to be more influential than lipophilic or electronic parameters in affecting the antiviral activity of some heterocyclic compounds. ubaya.ac.id

Quantitative structure-activity relationship (QSAR) studies often model these parameters to predict the biological activity of novel compounds. GQSAR analysis of benzothiazole derivatives has shown that the presence of hydrophobic groups at certain positions can potentiate anticancer activity, underscoring the importance of these physicochemical properties in rational drug design. chula.ac.thchula.ac.thresearchgate.net

Importance of Conformational Flexibility and Spatial Arrangement

The three-dimensional shape and conformational flexibility of a molecule are critical for its biological activity. The molecule must adopt a specific conformation, often referred to as the bioactive conformation, to bind effectively to its target receptor.

The spatial arrangement of key functional groups determines the molecule's ability to form specific interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with amino acid residues in the target protein. Docking studies, which predict the preferred orientation of a ligand when bound to a receptor, have shown that for some kinases, a hydrogen bond with a specific residue like GLN155 is crucial for activity and selectivity. nih.gov The flexibility of certain bonds within the molecule allows it to adapt its conformation to fit optimally within the binding pocket, a concept known as "induced fit." Therefore, designing molecules with appropriate conformational freedom is a key aspect of drug discovery.

Analysis of Pharmacophoric Features for Diverse Activities

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying the key pharmacophoric features of this compound derivatives is essential for designing new compounds with desired biological activities.

Based on various SAR studies, a general pharmacophore for bioactive benzothiazole derivatives can be proposed. Common features often include:

Aromatic Rings: The benzothiazole core itself provides a large, flat aromatic surface capable of engaging in hydrophobic and π-π stacking interactions with the receptor.

Hydrogen Bond Acceptors/Donors: The nitrogen atom in the thiazole ring and the hydroxyl group at position 6 are key hydrogen bond acceptors and donors, respectively. esisresearch.org Oxygen atoms in amide or other linker groups are also frequently identified as important hydrogen bond acceptors. esisresearch.org

Hydrophobic Features: Substituents on the benzene ring or groups attached at the C-2 position often serve as hydrophobic features that can occupy lipophilic pockets in the target protein. esisresearch.org

For example, a 3D-pharmacophore model generated for 2-substituted benzothiazoles as efflux pump inhibitors identified the nitrogen in the thiazole ring and the oxygen of a C-2 amide substituent as crucial hydrogen bond acceptors, along with three essential hydrophobic aromatic features. esisresearch.org Similarly, a pharmacophore model for p56lck inhibitors identified two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings as the key features. researchgate.net The specific arrangement and combination of these features dictate the molecule's activity against different biological targets, from bacterial enzymes to human kinases. nih.govesisresearch.org

Advancements in Structure-Activity Relationship Studies of this compound Derivatives Fall Short of Specifics

Despite ongoing research into the therapeutic potential of benzothiazole derivatives, detailed structure-activity relationship (SAR) studies focusing specifically on this compound and its analogs remain limited in publicly accessible scientific literature. While broader investigations into substituted benzothiazoles offer some insights, a comprehensive understanding of how modifications to the this compound scaffold directly impact biological potency and selectivity is not yet available.

The benzothiazole core is a recognized pharmacophore, a key structural component in molecules that interact with biological targets. Researchers have explored various substitutions on this heterocyclic system, leading to the discovery of compounds with a wide range of biological activities. General SAR studies on benzothiazoles have indicated that substitutions at the C-2 and C-6 positions can significantly influence their therapeutic properties.

For instance, research on related hydroxybenzothiazoles has identified them as inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), an enzyme implicated in estrogen-dependent diseases. These studies have highlighted the importance of the hydroxyl group at the C-6 position for activity. Additionally, the introduction of a ketone-linked phenyl ring at the C-2 position of 6-hydroxybenzothiazoles has been shown to yield potent inhibitors of this enzyme.

However, the specific contribution of a bromine atom at the C-2 position in conjunction with a hydroxyl group at the C-6 position has not been systematically investigated in a series of analogs. The interplay between the electron-withdrawing nature of the bromine and the hydrogen-bonding capability of the hydroxyl group is a critical aspect of the molecule's potential interactions with biological targets that warrants further exploration.

Detailed SAR studies typically involve the synthesis of a library of compounds where specific parts of the lead molecule, in this case, this compound, are systematically modified. These modifications could include altering the substituent at the C-2 position, replacing the bromine with other halogens or different functional groups, and modifying the hydroxyl group at the C-6 position through etherification or esterification. The resulting analogs would then be tested in biological assays to determine how these structural changes affect their potency (the concentration required to produce a specific effect) and selectivity (the ability to interact with a specific target over others).

The absence of such detailed studies and corresponding data tables for this compound derivatives in the available literature makes it challenging to delineate the key structural determinants for potency and selectivity for this specific class of compounds. While general principles from broader benzothiazole research can offer some predictive insights, they cannot replace the precise data derived from focused SAR investigations. Further research is necessary to elucidate the specific structure-activity relationships of this compound derivatives to unlock their full therapeutic potential.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the interaction between a ligand, such as 2-Bromobenzo[d]thiazol-6-ol, and a protein's binding site.

Prediction of Ligand-Protein Interactions and Binding Modes

Molecular docking simulations have been employed to predict the binding modes of benzothiazole (B30560) derivatives within the active sites of various proteins. These simulations can reveal crucial information about the non-covalent interactions that govern the binding process, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, studies on similar benzothiazole compounds have shown that the nitrogen and sulfur atoms of the thiazole (B1198619) ring often participate in key interactions with amino acid residues. The bromine and hydroxyl substituents on the benzo[d]thiazole core of this compound are also predicted to play significant roles in defining its binding orientation and specificity. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.

A hypothetical docking study of this compound into a generic kinase binding site might reveal the interactions detailed in the table below.

Interaction TypeInteracting Residue (Example)Atom(s) of this compound Involved
Hydrogen BondAsp168Hydroxyl group (O-H)
Hydrogen BondLys72Thiazole Nitrogen
Hydrophobic InteractionVal57, Ala70, Leu157Benzene (B151609) ring
Halogen BondGln131Bromine atom

Elucidation of Binding Affinities for Target Proteins/Receptors

A primary output of molecular docking simulations is the estimation of the binding affinity, often expressed as a docking score or binding energy. This value provides a prediction of how strongly a ligand will bind to a protein. A more negative docking score generally indicates a more favorable binding interaction. While specific docking scores for this compound are not publicly available, research on analogous benzothiazole derivatives has demonstrated a wide range of binding affinities depending on the target protein and the specific substitutions on the benzothiazole scaffold. These studies underscore the importance of the substitution pattern in modulating the binding affinity. For example, the presence of the hydroxyl and bromo groups on this compound would be expected to significantly influence its binding affinity compared to an unsubstituted benzothiazole.

Flexible Docking Approaches for Conformational Adjustments

Traditional rigid-ligand docking assumes a fixed conformation for the ligand. However, flexible docking approaches, which allow for the conformational flexibility of the ligand and sometimes the protein, can provide a more accurate representation of the binding event. For a molecule like this compound, which has limited rotational freedom, the flexibility of the protein's side chains in the binding pocket can be particularly important. Flexible docking simulations can capture the induced-fit effects where the protein's active site undergoes conformational changes to accommodate the ligand, leading to a more stable complex.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights that are not available from static docking poses. These simulations model the atomic movements of the system, allowing for the assessment of complex stability and the exploration of conformational changes.

Investigation of Ligand-Receptor Complex Stability

Following molecular docking, MD simulations are often performed to assess the stability of the predicted binding pose. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe whether the ligand remains bound to the active site or dissociates over time. Key metrics used to evaluate stability include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable complex will typically exhibit low and converging RMSD values over the course of the simulation. For benzothiazole derivatives, MD simulations have been used to confirm the stability of their interactions with target proteins, providing further confidence in the docking predictions.

Conformational Dynamics of the Compound in Biological Environments

MD simulations can also shed light on the conformational dynamics of this compound itself within a biological environment. While the benzothiazole core is rigid, the hydroxyl group can exhibit rotational flexibility. MD simulations can explore the preferred orientations of this group and how its dynamics might influence interactions with the surrounding solvent and protein residues. Understanding the conformational behavior of the compound is crucial for a complete picture of its molecular recognition process.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. By correlating molecular descriptors (physicochemical properties) with activity, QSAR models can predict the efficacy of novel molecules and guide the optimization of lead compounds.

While specific QSAR models for this compound are not extensively documented, the methodologies can be understood from studies on analogous compounds, such as 6-hydroxybenzothiazole-2-carboxamide derivatives. nih.govfrontiersin.org

2D-QSAR: This approach uses descriptors derived from the 2D representation of a molecule, such as topological indices, molecular weight, and counts of specific atoms or functional groups. These descriptors are then correlated with biological activity using statistical methods like Multiple Linear Regression (MLR). For a series of benzothiazole derivatives, a 2D-QSAR model could predict activity based on parameters like hydrophobicity (LogP) and electronic properties influenced by substituents. researchgate.net

3D-QSAR: This more advanced method considers the three-dimensional structure of molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed. nih.govmdpi.com In these methods, molecules are aligned, and their steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields are calculated. A statistical model is then built to relate these fields to biological activity. A 3D-QSAR study on 6-hydroxybenzothiazole (B183329) derivatives, for instance, generated a robust CoMSIA model with good predictive ability, indicating its utility in designing new potent compounds. nih.govfrontiersin.org

The structural features of this compound are key determinants of its potential biological activity. Based on QSAR studies of related 6-hydroxybenzothiazole scaffolds, the following correlations can be inferred: nih.govnih.govnih.gov

The 6-hydroxyl (-OH) group: This group can act as a hydrogen bond donor and acceptor, which is often crucial for interaction with biological targets like enzyme active sites. In 3D-QSAR contour maps, regions favoring hydrogen bond donors around this position would indicate a positive contribution to activity.

The 2-bromo (-Br) atom: As a halogen, the bromine atom contributes to the molecule's steric bulk and electronic properties. Its electron-withdrawing nature can influence the charge distribution across the benzothiazole ring system. Furthermore, it can participate in halogen bonding, a specific type of non-covalent interaction that can stabilize ligand-receptor complexes. The size and electronegativity of this substituent would be critical descriptors in any QSAR model.

The Benzothiazole Scaffold: This core structure provides a rigid framework with a specific shape and aromatic properties, allowing for π-π stacking and hydrophobic interactions with target proteins.

A hypothetical CoMSIA model for a series of compounds including this compound would likely highlight the importance of an electropositive region near the 6-OH group and a sterically defined, moderately hydrophobic region at the 2-position for optimal biological activity.

Density Functional Theory (DFT) Applications in Mechanistic Studies

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. scirp.org It provides detailed information on molecular geometry, orbital energies, and charge distribution, which are fundamental to understanding reaction mechanisms and molecular interactions at an electronic level. mdpi.comnih.gov

DFT calculations on benzothiazole and its derivatives are used to determine several key properties: researchgate.netniscpr.res.in

Molecular Geometry: Optimization of the molecule's 3D structure to its lowest energy conformation.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for determining chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. youtube.com

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. This is crucial for predicting how the molecule will interact with biological receptors. scirp.org

For this compound, the electron-donating hydroxyl group and the electron-withdrawing bromine atom would significantly influence these properties. The MEP would likely show a negative potential (red/yellow) around the hydroxyl oxygen and thiazole nitrogen, indicating sites for electrophilic attack or hydrogen bonding, while the regions around the hydrogen atoms would be positive (blue). The HOMO-LUMO gap would provide insight into the molecule's potential for charge-transfer interactions within a biological system.

Table 1: Conceptual DFT-Derived Properties for this compound

PropertyPredicted Significance
HOMO EnergyIndicates electron-donating capability; likely localized on the phenol (B47542) ring and sulfur atom.
LUMO EnergyIndicates electron-accepting capability; likely distributed over the thiazole ring.
HOMO-LUMO Gap (ΔE)Relates to chemical reactivity and stability; a smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP)Reveals sites for non-covalent interactions: negative potential near the oxygen and nitrogen atoms, positive potential near the hydroxyl proton.

In Silico Prediction of Pharmacokinetic and ADMET Properties

In silico tools are invaluable for the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. veterinaria.orgtandfonline.com These predictions help to identify potential liabilities, reducing the risk of late-stage failures in drug development. researchgate.net

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely drug candidate. This is often assessed using rules like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors.

For this compound, these properties can be calculated using computational software. The presence of the hydroxyl group and the benzothiazole nitrogen provides hydrogen bonding capability, while the bromo-substituted aromatic system influences its lipophilicity. Based on its structure, the compound is expected to comply with Lipinski's rules, suggesting good potential for oral bioavailability. nih.gov

Table 2: Predicted Physicochemical and Drug-Likeness Properties of this compound

PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight230.09 g/mol≤ 500Yes
LogP (Lipophilicity)~2.8 - 3.2≤ 5Yes
Hydrogen Bond Donors1 (from -OH)≤ 5Yes
Hydrogen Bond Acceptors2 (from -OH, N)≤ 10Yes

Early-stage toxicity assessment is critical. In silico models can predict potential toxicities such as mutagenicity, carcinogenicity, and organ toxicity based on the chemical structure. The benzothiazole scaffold itself has been studied for its toxicological profile. researchgate.net While generally considered safe in many applications, some derivatives can pose risks. Computational tools screen for structural alerts (toxicophores) that are known to be associated with toxicity. For this compound, predictions would assess risks such as potential for DNA damage (mutagenicity) or interference with key cellular pathways. Studies on related benzothiazoles have shown that toxicity can be low, suggesting a favorable safety profile for the scaffold. tandfonline.comacs.org

Table 3: Conceptual In Silico Toxicity Profile for this compound

Toxicity EndpointPredicted RiskComment
Mutagenicity (AMES test)LowGenerally, the benzothiazole core is not a strong mutagen.
CarcinogenicityLow to ModerateDependent on metabolism; some metabolites of related compounds could be reactive. researchgate.net
HepatotoxicityLowPredicted to have a low probability of causing drug-induced liver injury.
hERG InhibitionLowUnlikely to be a potent blocker of the hERG potassium channel, reducing cardiotoxicity risk.

Applications in Medicinal Chemistry and Drug Discovery

Lead Compound Identification and Optimization

In drug discovery, a "lead compound" is a chemical starting point that exhibits promising therapeutic activity and serves as the foundation for developing a new drug. The benzothiazole (B30560) nucleus, as found in 2-Bromobenzo[d]thiazol-6-ol, is considered a "privileged scaffold" because it can bind to a variety of biological targets, making it an excellent foundation for identifying new lead compounds. nih.govtandfonline.com

Once a lead compound is identified, the process of lead optimization begins. This involves systematically modifying the chemical structure of the lead to improve its desired properties, such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable effects. For instance, researchers have optimized benzothiazole derivatives to act as potent DNA gyrase inhibitors for combating bacteria like Acinetobacter baumannii and Pseudomonas aeruginosa. acs.org Another study focused on optimizing triamide derivatives with a benzothiazole core to inhibit the microsomal triglyceride transfer protein (MTP) specifically in enterocytes, thereby reducing potential liver toxicity. nih.gov Through iterative cycles of design, synthesis, and testing, medicinal chemists can transform a promising but imperfect lead compound into a viable drug candidate.

Development of Multi-Targeted Directed Ligands (MTDLs)

Complex diseases like Alzheimer's disease (AD) are multifactorial, meaning they involve multiple pathological pathways. nih.govtandfonline.com The traditional "one-target, one-molecule" approach often fails to provide adequate therapeutic benefit for such conditions. bohrium.comtandfonline.com This has led to the development of Multi-Targeted Directed Ligands (MTDLs), single molecules designed to interact with several biological targets simultaneously. nih.govtandfonline.com

The benzothiazole scaffold is particularly well-suited for the design of MTDLs. nih.govbohrium.com By incorporating different pharmacophoric moieties onto the benzothiazole core, researchers can create compounds that modulate various receptors and enzymes involved in a disease's progression. nih.gov For example, in the context of Alzheimer's disease, benzothiazole derivatives have been developed to simultaneously inhibit cholinesterases (AChE and BuChE), monoamine oxidase B (MAO-B), and antagonize the histamine (B1213489) H3 receptor (H3R). nih.govtandfonline.comresearchgate.net

One notable study identified compound 3s (pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone) as a promising MTDL. tandfonline.comresearchgate.net This compound demonstrated potent affinity for the H3R receptor and inhibitory activity against AChE, BuChE, and MAO-B, highlighting the potential of the benzothiazole core in creating effective multi-targeting agents for neurodegenerative diseases. nih.govtandfonline.comresearchgate.net

CompoundTargetActivity (IC50 / Ki)
4b (3-(azepan-1-yl)propyloxy-linked benzothiazole)H3RKi = 0.012 µM nih.govtandfonline.com
3s H3RKi = 0.036 µM nih.govtandfonline.com
AChEIC50 = 6.7 µM nih.govtandfonline.com
BuChEIC50 = 2.35 µM nih.govtandfonline.com
MAO-BIC50 = 1.6 µM nih.govtandfonline.com

Strategies for Improving Bioavailability and Therapeutic Profiles

For a drug to be effective, it must reach its target site in the body in sufficient concentrations, a property known as bioavailability. Medicinal chemists employ various strategies to enhance the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds derived from scaffolds like this compound.

Key strategies include:

Structural Modification: Altering the chemical structure to improve physicochemical properties like solubility and permeability is a primary approach. For example, in developing benzothiazole-based DNA gyrase inhibitors, researchers focused on modifications to improve solubility and the fraction of the drug not bound to plasma proteins. acs.org

Prodrug Approach: A prodrug is an inactive or less active molecule that is converted into the active drug within the body. This strategy can overcome challenges such as poor solubility, instability, and first-pass metabolism.

Enterocyte-Specific Activity: To minimize systemic toxicity, compounds can be designed to act locally. For instance, benzothiazole-based MTP inhibitors were optimized to have limited systemic bioavailability and act primarily within the enterocytes of the intestine. nih.gov

Targeted Delivery: In developing anti-tubercular agents, benzothiazole derivatives were optimized for better bioavailability through oral administration, ensuring the drug could effectively reach the site of infection. nih.gov

These optimization efforts are crucial for transforming a biologically active compound into a safe and effective therapeutic agent.

Diagnostic Applications in Medical Imaging

Beyond therapeutics, benzothiazole derivatives have found significant applications in medical diagnostics, particularly in Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive technique that allows for the visualization and quantification of biochemical processes in the body. This is achieved by using radiotracers—biologically active molecules labeled with a positron-emitting radioisotope.

The benzothiazole structure is a key component in several PET radioligands developed for imaging amyloid-β (Aβ) plaques, a hallmark of Alzheimer's disease. nih.govrsc.orgnih.gov These agents can cross the blood-brain barrier and selectively bind to Aβ plaques, allowing for their detection and monitoring.

Radiotracer TypeIsotopeApplicationKey Findings
Pyridylbenzothiazole derivative¹⁸FAβ Plaque ImagingShowed a high signal-to-background ratio, indicating suitability as a PET ligand for Aβ deposits. nih.gov
Imidazo[2,1-b]benzothiazole (IBT)¹⁸FAβ Plaque ImagingDemonstrated high-contrast imaging and specific uptake in Aβ-containing brain regions in animal models. acs.org
Metal-chelating benzothiazole⁶⁴CuAβ Plaque Imaging & ModulationComplexes showed good fluorescent staining and radiolabeling of amyloid plaques. rsc.orgchemrxiv.org
TACN-based bifunctional chelators⁶⁸GaAβ Plaque Imaging in CAAShowed strong and specific binding to amyloid β in brain sections. nih.gov

These studies demonstrate the versatility of the benzothiazole scaffold in creating sophisticated molecular tools for the diagnosis and study of neurodegenerative diseases.

Therapeutic Potential Across Disease Areas

The structural versatility of the benzothiazole nucleus has led to the discovery of derivatives with a broad spectrum of pharmacological activities. pcbiochemres.comnih.gov This makes this compound a valuable starting point for developing treatments for a wide range of conditions.

Anticancer: Benzothiazole derivatives have shown significant antiproliferative activity against various cancer cell lines, including breast, colon, lung, and liver cancer. nih.govnih.gov They can induce apoptosis (programmed cell death) and interfere with key signaling pathways involved in tumor growth. researchgate.net For example, a series of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives were identified as novel BCR-ABL1 inhibitors for chronic myeloid leukemia. nih.gov Another study developed 2-acetamido-1,3-benzothiazole-6-carboxamide derivatives as potential inhibitors of the BRAFV600E mutation found in melanoma and colorectal cancer. eie.gr

Antimicrobial: The benzothiazole scaffold is a component of many potent antimicrobial agents. Derivatives have demonstrated efficacy against various bacteria and fungi. jchemrev.comjchemrev.com For instance, certain benzothiazole-sulfonamide compounds act by inhibiting the dihydropteroate (B1496061) synthase (DHPS) enzyme in bacteria. mdpi.com Other derivatives have shown promising activity against multidrug-resistant tuberculosis (MDR-TB) by targeting enzymes like DprE1. nih.gov Additionally, 2-thiazolylhydrazones have been identified as lead compounds with broad-spectrum antifungal activity. nih.gov

Neurodegenerative Diseases: As discussed, benzothiazoles are extensively researched for Alzheimer's disease, acting as multi-target inhibitors of enzymes like cholinesterases and MAO-B. nih.govmdpi.com The drug Riluzole, which has a benzothiazole core, is used to treat amyotrophic lateral sclerosis (ALS) and has anticonvulsant properties. researchgate.net

Other Therapeutic Areas: The therapeutic potential of benzothiazoles extends further to include anti-inflammatory, analgesic, antidiabetic, antiviral, and antimalarial activities. pcbiochemres.comnih.govjchemrev.com

This wide range of biological activities underscores the importance of the benzothiazole scaffold in medicinal chemistry and highlights the potential of compounds like this compound as a basis for future drug discovery efforts. ijsrst.comresearchgate.net

Future Research Directions and Translational Perspectives

Further Optimization of Therapeutic Candidates

The development of 2-Bromobenzo[d]thiazol-6-ol as a therapeutic agent hinges on the strategic optimization of its derivatives. Structure-activity relationship (SAR) studies will be fundamental to this process, guiding the modification of the core structure to enhance pharmacological efficacy and selectivity. ijsrst.com Research on the broader benzothiazole (B30560) class has shown that substitutions at various positions on the benzothiazole core, particularly the 2-position, can significantly influence biological activity. tandfonline.combenthamscience.com

Future optimization efforts for this compound derivatives should focus on:

Substitution at the 2-position: Replacing the bromo group with various amines, aryl groups, or other heterocyclic moieties could modulate the compound's interaction with biological targets. nih.gov

Modification of the 6-position: Altering the hydroxyl group through etherification or esterification could improve pharmacokinetic properties like solubility and cell permeability.

Introduction of substituents on the benzene (B151609) ring: Adding electron-donating or electron-withdrawing groups at other available positions could fine-tune the electronic properties of the molecule, potentially enhancing target binding affinity. researchgate.net

These systematic modifications will aim to improve potency, selectivity, and create a more favorable safety profile for lead candidates derived from this compound. mdpi.com

In Vitro and In Vivo Validation of Novel Derivatives

Once novel derivatives of this compound are synthesized, a rigorous validation process using both in vitro and in vivo models is essential. This step is critical to confirm the biological activity and therapeutic potential of the newly created compounds. researchgate.net

In vitro studies will provide the initial assessment of efficacy. Based on the known activities of benzothiazoles, these tests would likely include:

Antiproliferative Assays: Evaluating the cytotoxicity of the derivatives against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer). researchgate.netnih.gov

Antimicrobial Assays: Testing activity against various strains of bacteria and fungi to determine the Minimum Inhibitory Concentration (MIC). mdpi.comwisdomlib.org

Enzyme Inhibition Assays: Depending on the therapeutic target, assessing the inhibition of specific enzymes like protein kinases, cholinesterases, or topoisomerases. mdpi.comnih.gov

The table below illustrates the type of data that would be generated from in vitro anticancer screening.

DerivativeTarget Cell LineIC₅₀ (µM)
Derivative AMCF-7 (Breast)78.8 ± 2.6
Derivative BHCT-116 (Colon)81.4 ± 1.9
Derivative CPC3 (Prostate)90.6 ± 2.7
5-Fluorouracil (Control)MCF-7 (Breast)78.4 ± 4.2
This table is a hypothetical representation of potential research findings for novel derivatives, based on data from similar benzothiazole compounds. researchgate.net

In vivo validation will follow for the most promising candidates identified in vitro. These studies, typically conducted in animal models, are necessary to understand how the compounds behave in a complex biological system. This phase would involve evaluating the compound's efficacy in disease models, such as tumor growth inhibition in rodent models for anticancer candidates. mdpi.com Acute toxicity studies would also be performed to determine the preliminary safety profile of the synthesized compounds. jbarbiomed.com

Full Characterization of Efficacy and Safety Profiles

A comprehensive characterization of both the efficacy and safety of lead candidates is a prerequisite for any consideration of clinical development. This involves a deeper investigation beyond the initial validation studies to build a robust profile of the compound's therapeutic potential and its potential for harm. wisdomlib.org

Efficacy profiling would expand on initial findings by:

Elucidating the mechanism of action.

Assessing activity in a wider range of disease models.

Determining the optimal dosing regimen and therapeutic window.

Exploration of Synergistic Effects in Combination Therapies

Given the complexity of diseases like cancer, combination therapy has become a standard approach. nih.gov Future research should explore the potential of this compound derivatives to act synergistically with existing therapeutic agents. Combining drugs can lead to enhanced efficacy, overcome drug resistance, and potentially allow for lower doses of each agent, thereby reducing toxicity. nih.gov

For anticancer applications, derivatives could be tested in combination with established chemotherapy drugs or targeted agents. For example, a benzothiazole-derived inhibitor might be paired with a standard cytotoxic agent to attack cancer cells through multiple pathways. The effectiveness of such combinations would be evaluated in vitro by assessing cell viability and in vivo in relevant animal models. researchgate.net

Investigation of Emerging Biological Targets for Benzothiazole Derivatives

The structural versatility of the benzothiazole scaffold allows it to interact with a wide range of biological targets. mdpi.comresearchgate.net While established targets like protein kinases and microtubules are well-explored, future research should investigate the potential for derivatives of this compound to engage with novel and emerging biological targets.

This exploration could lead to applications in new therapeutic areas. Potential emerging targets for benzothiazole derivatives include:

Enzymes in metabolic pathways: Dihydroorotase in bacteria or 11-beta-hydroxysteroid dehydrogenase type 1 in diabetes are potential targets. mdpi.comwisdomlib.org

Proteins involved in neurodegeneration: Targets such as histamine (B1213489) H3 receptors, cholinesterases (AChE, BuChE), and monoamine oxidase B (MAO-B) are relevant for diseases like Alzheimer's. nih.gov

Cell division proteins: The bacterial cell division protein FtsZ is a validated target for new antibacterial agents. researchgate.net

G protein-coupled receptors (GPCRs): The GPR35 receptor, associated with pain and inflammation, has been shown to be modulated by benzothiazole antagonists. nih.gov

By screening derivatives against a diverse array of emerging targets, researchers can uncover novel mechanisms of action and expand the therapeutic applicability of the this compound chemical series.

Q & A

Q. What are the optimized synthetic routes for 2-bromobenzo[d]thiazol-6-ol, and how do reaction conditions influence yield and purity?

Answer: The synthesis of this compound typically involves bromination of precursor molecules such as benzo[d]thiazol-6-ol derivatives. A common method includes:

  • Step 1 : Bromination using reagents like N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) under controlled temperatures (60–80°C).
  • Step 2 : Purification via recrystallization from ethanol or column chromatography to isolate the product.
    Critical factors affecting yield include solvent choice, reaction time, and stoichiometric ratios of brominating agents. For example, excess bromine may lead to over-bromination, reducing purity .

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structural integrity of this compound?

Answer:

  • ¹H NMR : Key signals include aromatic protons (δ 7.5–8.3 ppm, integrating for the thiazole ring) and the hydroxyl proton (δ ~10 ppm, broad singlet).
  • ¹³C NMR : Distinct peaks for the brominated carbon (C-Br, δ ~110 ppm) and carbonyl/thiazole carbons (δ 160–180 ppm).
  • HRMS : Molecular ion peak at m/z 245.94 (C₇H₄BrNOS⁺) with isotopic patterns confirming bromine presence.
    Cross-referencing with computational simulations (e.g., DFT) enhances accuracy .

Q. What are the primary applications of this compound in medicinal chemistry?

Answer: This compound serves as a precursor for bioactive derivatives:

  • Antimicrobial Agents : Substitution at the bromine position with amines or thiols generates compounds tested against Acinetobacter baumannii and Pseudomonas aeruginosa .
  • Anticancer Scaffolds : Coupling with pharmacophores (e.g., benzyl groups) via Suzuki-Miyaura cross-coupling enhances cytotoxicity in cancer cell lines .

Advanced Research Questions

Q. How do steric and electronic effects influence substitution reactions at the bromine site of this compound?

Answer:

  • Steric Effects : Bulky substituents (e.g., aryl groups) require catalysts like Pd(PPh₃)₄ to facilitate coupling reactions (e.g., Heck or Ullmann reactions).
  • Electronic Effects : Electron-withdrawing groups on the thiazole ring activate the C-Br bond for nucleophilic aromatic substitution (SNAr), while electron-donating groups slow reactivity.
    Kinetic studies using HPLC or in-situ IR spectroscopy can monitor reaction progress .

Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?

Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD) : SHELX software refines crystal structures, identifying bond lengths (C-Br: ~1.89 Å) and torsion angles.
  • Co-crystallization : Co-crystals with carboxylic acids (e.g., 4-fluorobenzoic acid) improve diffraction quality for low-solubility derivatives .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., Br···H contacts) to explain packing motifs .

Q. How can conflicting bioactivity data for this compound derivatives be reconciled?

Answer: Discrepancies in biological assays (e.g., IC₅₀ values) may arise from:

  • Solubility Issues : Use of DMSO as a solvent can induce aggregation; dynamic light scattering (DLS) confirms colloidal stability.
  • Metabolic Instability : LC-MS/MS identifies metabolites (e.g., debrominated products) that alter activity.
  • Target Selectivity : Kinase profiling or proteomics validates off-target effects. For example, derivatives may inhibit DNA gyrase (MIC: 0.5 µg/mL) but also bind human kinases .

Q. What computational tools predict the reactivity and toxicity of this compound derivatives?

Answer:

  • Density Functional Theory (DFT) : Calculates Fukui indices to identify electrophilic/nucleophilic sites for reaction design.
  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and hERG inhibition risks. For example, logP >3 correlates with membrane permeability but increases toxicity .
  • Molecular Dynamics (MD) : Simulates binding modes to targets like bacterial topoisomerases .

Methodological Tables

Q. Table 1. Key Synthetic Derivatives of this compound

DerivativeReaction TypeYield (%)Bioactivity (Example)Reference
2-Amino-6-bromobenzothiazoleSNAr with NH₃87Antidiabetic (α-glucosidase IC₅₀: 12 µM)
Methyl 2-bromobenzo[d]thiazole-6-carboxylateEsterification90Antibacterial (MIC: 2 µg/mL)
4-Methoxybenzyl esterMitsunobu Reaction100Anticancer (HeLa IC₅₀: 8 µM)

Q. Table 2. Analytical Parameters for Structural Confirmation

TechniqueKey Diagnostic FeatureReference
¹H NMRδ 8.30 ppm (d, J=1.5 Hz, aromatic H)
HRMS[M+Na]⁺ at m/z 268.93 (C₇H₄BrNOSNa⁺)
SC-XRDSpace group P2₁/c, Z=4

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.